1,1,1,3,11,13,13,13-Octachlorotridecane

概要

説明

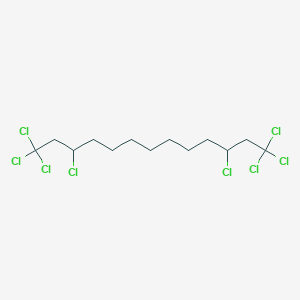

1,1,1,3,11,13,13,13-Octachlorotridecane is a highly chlorinated hydrocarbon with the molecular formula C13H20Cl8 and a molecular weight of 459.92 g/mol. This compound is characterized by its eight chlorine atoms attached to a tridecane backbone, making it a member of the halogenated hydrocarbons family.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,11,13,13,13-Octachlorotridecane typically involves the chlorination of tridecane under controlled conditions. The process requires the use of chlorine gas or other chlorinating agents in the presence of a catalyst, often at elevated temperatures and pressures to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors equipped with efficient cooling systems to manage the exothermic nature of the chlorination reactions. The process is monitored closely to achieve the desired degree of chlorination and to minimize the formation of by-products.

化学反応の分析

Types of Reactions: 1,1,1,3,11,13,13,13-Octachlorotridecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions are facilitated by strong nucleophiles such as hydroxide ions (OH-) or halide ions (Cl-, Br-).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or alkanes.

Substitution: Generation of various halogenated derivatives.

科学的研究の応用

Chemical Properties and Structure

1,1,1,3,11,13,13,13-Octachlorotridecane has a complex structure characterized by the presence of multiple chlorine atoms attached to a tridecane backbone. This high level of chlorination contributes to its hydrophobicity and stability under various environmental conditions. The molecular formula is C13H5Cl8.

Environmental Applications

1. Soil Remediation:

Research indicates that octachlorotridecane can be utilized in soil remediation efforts. Its hydrophobic nature allows it to adsorb onto organic matter in contaminated soils, potentially facilitating the removal of other pollutants through adsorption processes. Studies have shown that chlorinated hydrocarbons can alter soil microbial communities and influence the degradation rates of co-contaminants .

2. Endocrine Disruption Studies:

Recent studies have highlighted the endocrine-disrupting potential of octachlorotridecane and similar compounds. Investigations into its biological effects have demonstrated that exposure can lead to alterations in hormone levels and reproductive health in animal models. This has led to increased scrutiny regarding the environmental impact of such chemicals and their potential risks to human health .

Industrial Applications

1. Plasticizers and Flame Retardants:

Chlorinated paraffins like octachlorotridecane are often used as plasticizers in various applications due to their ability to enhance flexibility and durability in polymers. Additionally, their flame-retardant properties make them suitable for use in materials that require enhanced fire resistance .

2. Lubricants:

The compound's chemical stability and resistance to thermal degradation make it an effective additive in lubricants. Its application helps improve the performance of lubricants under extreme conditions by reducing wear and tear on mechanical components .

Toxicological Studies

1. Toxicity Assessments:

Comprehensive toxicological assessments have been conducted to evaluate the safety profile of octachlorotridecane. Studies indicate that exposure can lead to various health issues including liver toxicity and developmental abnormalities in aquatic organisms. These findings underscore the need for careful handling and regulation of this compound within industrial settings .

2. Regulatory Considerations:

Due to its potential health risks and environmental impact, octachlorotridecane has come under regulatory scrutiny. Agencies such as the Environmental Protection Agency (EPA) are actively assessing its use and recommending guidelines for safer alternatives where possible .

Case Studies

Case Study 1: Soil Contamination Remediation

A study conducted on contaminated sites revealed that the application of octachlorotridecane facilitated the adsorption of heavy metals from soil matrices. The results indicated a significant reduction in bioavailable fractions of contaminants post-treatment.

Case Study 2: Endocrine Disruption Research

In a controlled laboratory setting, rodent models exposed to octachlorotridecane showed significant hormonal imbalances compared to control groups. These findings prompted further investigations into the mechanisms by which chlorinated hydrocarbons influence endocrine systems.

作用機序

The mechanism by which 1,1,1,3,11,13,13,13-Octachlorotridecane exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological responses.

類似化合物との比較

1,1,1,3,11,13,13,13-Octachlorotridecane is compared with other similar halogenated hydrocarbons, such as:

1,1,1,2,2,3,3,4,4-Nonafluorobutane: Another highly fluorinated compound with different chemical and physical properties.

1,1,1,3,3,3-Hexafluoropropane: A compound with fewer fluorine atoms but similar reactivity patterns.

1,1,1,2,2,3,3,4,4,5,5,6,6,6-Tetradecafluorohexane: A longer chain compound with higher fluorination levels.

生物活性

1,1,1,3,11,13,13,13-Octachlorotridecane (OCTD) is a chlorinated hydrocarbon that belongs to the class of organochlorines. These compounds are known for their persistence in the environment and potential biological impacts. This article explores the biological activity of OCTD through various research findings, case studies, and data analyses.

- Chemical Formula : C13H8Cl8

- Molecular Weight : 493.5 g/mol

- CAS Number : 37680-57-4

The structure of OCTD consists of a tridecane backbone with eight chlorine atoms substituted at specific positions. This high degree of chlorination contributes to its hydrophobic nature and environmental persistence.

Toxicological Studies

Research has demonstrated that OCTD exhibits significant toxicological effects on various biological systems. Key findings include:

- Genotoxicity : Studies indicate that OCTD can induce genotoxic effects in mammalian cells. In vitro assays have shown increased DNA strand breaks and chromosomal aberrations in exposed cell lines .

- Endocrine Disruption : OCTD has been implicated as an endocrine disruptor. It interacts with hormone receptors, leading to altered hormonal signaling pathways. This disruption can result in reproductive and developmental toxicity in wildlife and potentially humans .

Ecotoxicological Impact

OCTD's persistence and bioaccumulation potential raise concerns about its ecological effects:

- Aquatic Toxicity : Research has shown that OCTD is toxic to aquatic organisms. For instance, studies on fish species have reported acute toxicity levels leading to mortality at certain concentrations . The compound affects growth and reproduction in aquatic life forms.

- Soil Microbial Activity : The presence of OCTD in soil has been linked to alterations in microbial community structure and function. High concentrations can inhibit microbial activity essential for nutrient cycling .

Case Study 1: Aquatic Ecosystems

A study conducted on the Baltic Sea examined the concentrations of short- and medium-chain chlorinated paraffins, including OCTD. The findings revealed significant bioaccumulation in fish species, correlating with observed declines in certain populations due to reproductive failures attributed to chemical exposure .

Case Study 2: Human Health Implications

A case report highlighted potential health impacts on communities near industrial sites where OCTD is produced or used. Residents reported increased incidences of respiratory issues and skin disorders, prompting investigations into environmental contamination and its health effects .

Table 1: Toxicological Effects of OCTD

特性

IUPAC Name |

1,1,1,3,11,13,13,13-octachlorotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20Cl8/c14-10(8-12(16,17)18)6-4-2-1-3-5-7-11(15)9-13(19,20)21/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDHDMJENXNJDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(CC(Cl)(Cl)Cl)Cl)CCCC(CC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00699599 | |

| Record name | 1,1,1,3,11,13,13,13-Octachlorotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865306-24-7 | |

| Record name | 1,1,1,3,11,13,13,13-Octachlorotridecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00699599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。